3-(Aminomethyl)-2-cyclopropylpentan-2-ol
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Overview
Description
3-(Aminomethyl)-2-cyclopropylpentan-2-ol is an organic compound characterized by the presence of an aminomethyl group attached to a cyclopropyl ring and a pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-cyclopropylpentan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with a suitable aldehyde or ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-cyclopropylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group or the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of aminomethyl derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-cyclopropylpentan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-cyclopropylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: A compound with a similar aminomethyl group but different structural features.
Isopropylamine: Shares the aminomethyl functional group but lacks the cyclopropyl ring.
N,N-Dimethyl-3-aminophenol: Another compound with an aminomethyl group, used in different applications.
Uniqueness
3-(Aminomethyl)-2-cyclopropylpentan-2-ol is unique due to its combination of a cyclopropyl ring and a pentan-2-ol backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(aminomethyl)-2-cyclopropylpentan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-3-7(6-10)9(2,11)8-4-5-8/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
IKESJYUQFLDWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C)(C1CC1)O |
Origin of Product |
United States |
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